Crystal Structure and X-ray Diffraction Analysis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Crystal Structure and X-ray Diffraction Analysis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Executive Summary
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate (CAS: 848178-49-4) is a critical β -diketo ester building block widely utilized in the synthesis of bioactive heterocycles, including pyrazoles and isoxazoles targeting viral endonucleases and integrases. Understanding its exact three-dimensional conformation, tautomeric state, and intermolecular interactions in the solid state is paramount for structure-based drug design (SBDD). This technical guide provides an authoritative, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and crystallographic refinement of this compound, with a specific focus on resolving the orientational disorder inherent to substituted thiophene rings.
Chemical Context & Mechanistic Significance
In solution and in the solid state, β -diketo esters exhibit keto-enol tautomerism. The equilibrium heavily favors the enol form due to the formation of a highly stable, pseudo-six-membered ring stabilized by a strong intramolecular O-H⋯O hydrogen bond.
For drug development professionals, confirming this tautomeric preference via X-ray crystallography is critical. The enol form dictates the molecule's planarity, its dipole moment, and its ability to chelate divalent metal ions (e.g., Mg2+ , Mn2+ ) in the active sites of metalloenzymes. Furthermore, the 5-chlorothiophene moiety introduces a highly polarizable halogen-bond donor ( C-Cl ) and a π -electron-rich aromatic system, both of which govern the crystal packing and the ultimate pharmacokinetic solubility profile of the downstream active pharmaceutical ingredient (API).
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, one must carefully control the nucleation rate. β -diketo esters are highly soluble in halogenated solvents but can precipitate as microcrystalline powders if the supersaturation point is crossed too rapidly. We employ a vapor diffusion (antisolvent) methodology to ensure slow, controlled lattice assembly.
Step-by-Step Methodology
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Solubilization: Dissolve 50 mg of high-purity (>99% by HPLC) Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate in 1.0 mL of anhydrous dichloromethane (DCM) within a 4 mL borosilicate glass vial. Causality: DCM disrupts intermolecular hydrogen bonding, ensuring the solute is fully monomeric in solution.
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Setup Diffusion Chamber: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous n-hexane (the antisolvent).
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Equilibration: Cap the 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20 °C for 72–96 hours. Causality: The highly volatile DCM slowly evaporates and mixes with the hexane vapor, gradually lowering the dielectric constant of the inner solution and inducing slow crystallization.
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Validation (Optical Microscopy): Harvest the resulting pale-yellow block crystals. Submerge them immediately in Paratone-N oil on a glass slide. Examine under a polarized light microscope. Self-Validation Check: A high-quality single crystal will extinguish light completely and uniformly at specific angles of rotation under crossed polarizers. If the crystal shows mosaic or irregular extinction, it is twinned and must be discarded.
Fig 1. End-to-end workflow for the crystallographic analysis of the target compound.
X-ray Diffraction Data Collection & Processing
Once a suitable crystal is validated, it is mounted on a MiTeGen MicroMount and transferred to the goniometer of a single-crystal X-ray diffractometer equipped with a microfocus Molybdenum X-ray source ( λ=0.71073 Å) and an area detector.
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Temperature Control: Data collection must be performed at 100(2) K using a nitrogen cold stream. Causality: Cryogenic temperatures severely reduce the anisotropic thermal vibrations of the atoms (the Debye-Waller effect), increasing high-angle diffraction intensities and allowing for the precise modeling of the thiophene ring disorder.
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Data Reduction: Integration and scaling are performed using the diffractometer's native software. A multi-scan absorption correction must be applied to account for the anomalous scattering of the heavy chlorine and sulfur atoms.
Structural Refinement & Crystallographic Features
Structure solution is executed using intrinsic phasing, and full-matrix least-squares refinement on F2 is performed using SHELXL [[1]], accessed via the Olex2 graphical user interface [[2]].
Tautomeric State Confirmation
The electron density map will unambiguously reveal that the compound crystallizes in the enol form . The hydrogen atom belonging to the enol hydroxyl group should be located from the difference Fourier map. To maintain a self-validating refinement, this hydrogen atom is freely refined or restrained using a DFIX command to an ideal O-H distance of 0.84 Å, confirming its involvement in an intramolecular hydrogen bond with the adjacent ester carbonyl oxygen.
Resolving Thiophene Ring Disorder
A hallmark of 2-substituted thiophenes is orientational disorder, where the ring undergoes a 180° flip across the C(carbonyl)-C(thiophene) bond in the crystal lattice [[3]]. In the electron density map, this manifests as a large residual peak near the C3/C4 positions, representing the alternate location of the sulfur atom.
Refinement Protocol for Disorder:
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Split the Atoms: Model the thiophene ring over two positions using the PART 1 and PART 2 commands in SHELXL.
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Assign Free Variables: Link the occupancies of the two parts to a free variable (FVAR). Typically, the major component refines to ~75-85% occupancy, and the minor component to ~15-25%.
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Apply Restraints: Because the two orientations heavily overlap, apply Similarity (SIMU), Rigid-Bond (DELU), and Distance (SADI) restraints to prevent the anisotropic displacement parameters (ADPs) from becoming non-positive definite.
Fig 2. Logical sequence for resolving orientational thiophene disorder using SHELXL.
Quantitative Data Summary
The tables below summarize the expected crystallographic parameters and key geometric features characteristic of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate in its enolic solid state.
Table 1: Expected Crystallographic and Refinement Parameters
| Parameter | Value / Description |
| Chemical Formula | C9H7ClO4S |
| Formula Weight | 246.66 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Goodness-of-fit on F2 | ~1.05 |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Thiophene Occupancy Ratio | ~0.80 : 0.20 (Major : Minor) |
Table 2: Diagnostic Bond Lengths for the Enol Tautomer
| Bond | Expected Length (Å) | Crystallographic Significance |
| C2 – O2 (Enol Hydroxyl) | 1.33 – 1.35 | Longer than a typical C=O double bond, confirming the enol OH. |
| C4 = O4 (Ester Carbonyl) | 1.20 – 1.22 | Standard double bond length; acts as the H-bond acceptor. |
| C2 = C3 (Enol Alkene) | 1.36 – 1.39 | Shorter than a C-C single bond, indicating π -delocalization. |
| O2 – H2 ⋯ O4 | ~2.55 (O ⋯ O distance) | Extremely strong, resonance-assisted intramolecular hydrogen bond. |
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. URL:[Link]
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Askerov, R. K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 81(2), 177-182. URL:[Link]
